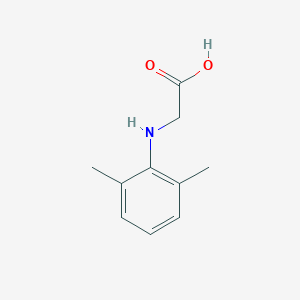

Glycine, N-(2,6-dimethylphenyl)-

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of glycine, N-(2,6-dimethylphenyl)- typically involves the reaction of 2,6-dimethylaniline with glycine derivatives. One common method is the reaction of 2,6-dimethylaniline with ethyl bromoacetate in the presence of sodium acetate in ethanol, which yields N-(2,6-dimethylphenyl)-glycine ethyl ester. This ester can then be hydrolyzed to produce glycine, N-(2,6-dimethylphenyl)- .

Industrial Production Methods

Industrial production of glycine, N-(2,6-dimethylphenyl)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, solvent, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Glycine, N-(2,6-dimethylphenyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitro derivatives, while reduction can produce amine derivatives.

Applications De Recherche Scientifique

Chemistry

Glycine, N-(2,6-dimethylphenyl)- serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions:

- Oxidation : Can be oxidized to form N-oxides.

- Reduction : Capable of being reduced to amine derivatives.

- Substitution Reactions : The aromatic ring can undergo electrophilic substitutions such as nitration or halogenation.

Biology

The compound has garnered interest due to its structural similarity to local anesthetics like lidocaine. Research indicates that it may exert effects by blocking sodium channels in nerve cells, inhibiting nerve impulse propagation. This mechanism is similar to that of established local anesthetics.

Medicine

Ongoing research explores the potential use of glycine, N-(2,6-dimethylphenyl)- as a local anesthetic or in other therapeutic applications. Its anti-inflammatory properties and role in metabolic pathways suggest possible benefits in treating cardiovascular diseases .

Case Study 1: Cardiovascular Implications

A genome-wide association study (GWAS) highlighted the protective role of glycine against coronary artery disease (CAD). This study involved Singaporean Chinese participants and found that genetically determined serum glycine levels were inversely associated with CAD risk and cardiovascular mortality .

Key Findings:

- Increased circulating glycine is linked to reduced risk factors for CAD.

- Genetic variants associated with glycine metabolism showed significant correlations with cardiovascular health outcomes.

Case Study 2: Synthesis Optimization

Research focusing on the optimization of synthesis processes for related compounds has demonstrated effective methods for producing high-purity derivatives from glycine, N-(2,6-dimethylphenyl)-. A novel high-performance liquid chromatography (HPLC) method was developed for analyzing these compounds .

Mécanisme D'action

The mechanism of action of glycine, N-(2,6-dimethylphenyl)- is similar to that of local anesthetics like lidocaine. It likely exerts its effects by blocking sodium channels in nerve cells, thereby inhibiting the propagation of nerve impulses. This action results in the numbing effect characteristic of local anesthetics .

Comparaison Avec Des Composés Similaires

Similar Compounds

Lidocaine: A well-known local anesthetic with a similar structure.

Bupivacaine: Another local anesthetic with a longer duration of action.

Mepivacaine: Similar to lidocaine but with a slightly different pharmacokinetic profile.

Uniqueness

Its structural similarity to lidocaine makes it a valuable compound for studying the structure-activity relationships of local anesthetics .

Activité Biologique

Glycine, N-(2,6-dimethylphenyl)- is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and metabolic processes. This article reviews its synthesis, biological evaluations, and implications for drug development.

The synthesis of Glycine, N-(2,6-dimethylphenyl)- often involves the use of various synthetic methodologies to achieve high yields and purity. For instance, a study utilized nickel-catalyzed asymmetric hydrogenation to produce chiral α-aryl glycines, which are crucial intermediates in the synthesis of bioactive compounds . The compound can also be derived from more complex precursors through several steps that include protection and deprotection strategies to yield the desired amino acid derivatives .

Glycine acts as an inhibitory neurotransmitter in the central nervous system and is involved in various metabolic pathways. The methylation at positions 2 and 6 on the phenyl ring significantly influences its biological activity. Specifically, this modification enhances binding affinity to certain receptors and alters its pharmacological profile .

Case Studies

- Intracellular Calcium Mobilization Assay : In a study assessing the biological activity of newly synthesized peptides containing Glycine, N-(2,6-dimethylphenyl)-, it was found that these compounds exhibited full agonist behavior at the nociceptin receptor (NOP). The potency of these peptides was measured using dose-response curves, revealing significant efficacy compared to non-methylated analogs .

- Metabolic Studies : Research has indicated that glycine metabolism is altered in conditions such as obesity. The expression levels of enzymes involved in glycine synthesis and utilization were found to be dysregulated in metabolic disorders. This suggests that Glycine, N-(2,6-dimethylphenyl)- could play a role in modulating these metabolic pathways .

Biological Activity Summary Table

Implications for Drug Development

The unique structural properties of Glycine, N-(2,6-dimethylphenyl)- suggest its potential as a building block for novel pharmaceuticals. Its ability to modulate neurotransmitter systems positions it as a candidate for developing treatments for conditions such as anxiety disorders and metabolic syndromes. Furthermore, its role in enhancing receptor binding affinities could lead to more effective analgesics or neuroprotective agents.

Propriétés

IUPAC Name |

2-(2,6-dimethylanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-4-3-5-8(2)10(7)11-6-9(12)13/h3-5,11H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOQHEWCUXULLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356565 | |

| Record name | Glycine, N-(2,6-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103095-36-9 | |

| Record name | Glycine, N-(2,6-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.